molecular formula C13H18ClN3 B2497561 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353977-72-6

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B2497561
CAS No.: 1353977-72-6
M. Wt: 251.76
InChI Key: IQEQWOGQIATCJR-UHFFFAOYSA-N
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Description

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzonitrile group attached to a piperidine ring, which is further substituted with an amino group.

Scientific Research Applications

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical products.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 4-aminopiperidine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:

    4-((4-Aminopiperidin-1-yl)methyl)benzonitrile: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

    4-((4-Aminopiperidin-1-yl)methyl)benzonitrile dihydrochloride: A similar compound with two hydrochloride groups, which may affect its stability and reactivity.

    4-((4-Aminopiperidin-1-yl)methyl)benzonitrile oxides: Oxidized derivatives of the compound, which may have different chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity in various applications.

Properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEQWOGQIATCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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